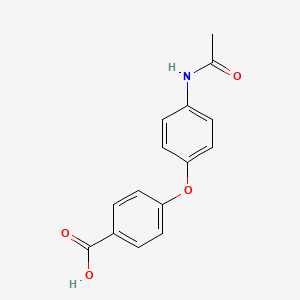

4-(4-acetamidophenoxy)benzoic Acid

Description

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

4-(4-acetamidophenoxy)benzoic acid |

InChI |

InChI=1S/C15H13NO4/c1-10(17)16-12-4-8-14(9-5-12)20-13-6-2-11(3-7-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |

InChI Key |

YTTKIXYAUXZHQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of benzoic acid, including 4-(4-acetamidophenoxy)benzoic acid, exhibit promising anticancer properties. For instance, studies have shown that certain benzoic acid analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

-

Acetylcholinesterase Inhibition :

- Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .

- Antimicrobial Properties :

Case Studies

- In Vitro Studies :

- Molecular Docking Studies :

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis | Significant inhibition of cancer cell proliferation |

| Acetylcholinesterase Inhibition | Increased acetylcholine levels | Potential therapeutic effects on cognitive decline |

| Antimicrobial | Disruption of microbial cell walls | Effective against various bacterial strains |

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula: Estimated as C₁₅H₁₃NO₄ (based on structural analysis).

- Functional Groups : Carboxylic acid (electron-withdrawing), acetamido (hydrogen-bonding capability), and ether linkage (enhanced solubility in organic solvents).

- Synthesis: Likely synthesized via Williamson ether coupling between 4-hydroxybenzoic acid and 4-acetamidophenol, followed by Schotten-Baumann amide formation or alkylation steps .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(4-acetamidophenoxy)benzoic acid with structurally related benzoic acid derivatives:

Physicochemical Properties

- Solubility: The acetamido and phenoxy groups in this compound enhance solubility in polar aprotic solvents (e.g., DMSO) compared to 4-(benzyloxy)benzoic acid, which is more lipophilic due to its benzyl group .

- Melting Point: Derivatives with nitro groups (e.g., 4-(4-nitrobenzylideneamino)benzoic acid) exhibit higher melting points (>200°C) due to strong intermolecular interactions, whereas 4-hydroxybenzoic acid melts at 213°C .

Research Findings and Trends

- Crystallography: 4-(Benzyloxy)benzoic acid forms centrosymmetric dimers in the solid state, a feature shared with this compound, though the latter’s acetamido group may introduce additional N–H···O interactions .

- Structure-Activity Relationships (SAR): The acetamido group’s electron-donating nature in this compound contrasts with nitro groups in antimicrobial derivatives, highlighting substituent effects on bioactivity .

Q & A

Q. What are the recommended synthetic routes for 4-(4-acetamidophenoxy)benzoic Acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with acetamidophenol via nucleophilic aromatic substitution or esterification. Key reagents include activating agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be optimized to minimize side products. Purity validation requires HPLC (using C18 columns with UV detection at 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or byproducts .

Q. How can the molecular structure of this compound be characterized experimentally?

- Methodological Answer :

- Spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.1 ppm), and carboxylic acid protons (δ 12.5 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1680 cm⁻¹ for acetamide and ~1700 cm⁻¹ for carboxylic acid) .

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using OLEX2 or WinGX ensures accuracy .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 irritant) .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Storage : Keep in amber glass vials at 2–8°C to prevent degradation; monitor for discoloration or precipitation over time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Methodological Answer :

- Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling). Response surface methodology identifies optimal parameters .

- Workup : Use liquid-liquid extraction (ethyl acetate/water) to isolate the product. Crystallization from ethanol/water mixtures enhances purity .

Q. How should researchers address discrepancies in crystallographic data, such as unresolved electron density or disorder?

- Methodological Answer :

- Data Reanalysis : Reprocess raw diffraction data using SHELXL to check for twinning (TWIN/BASF commands) or anisotropic displacement parameters .

- Model Refinement : Apply restraints for disordered atoms (e.g., acetamide group) and validate with R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies are effective for evaluating the compound’s biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosinase inhibition with L-DOPA substrate; IC₅₀ determination via nonlinear regression) .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) with Scatchard analysis to calculate Kᵢ values .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies). Grid boxes centered on active sites (20 ų) and Lamarckian GA parameters ensure accuracy .

- MD Simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields to assess binding stability (RMSD < 2 Å) .

Q. How can degradation pathways be analyzed under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm). Monitor via LC-MS to identify hydrolysis products (e.g., free benzoic acid) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.